5-(4-Acetylbenzamido)-2-ethoxybenzene-1-sulfonyl chloride
Overview
Description
5-(4-Acetylbenzamido)-2-ethoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C17H16ClNO5S. This compound is characterized by the presence of an acetylbenzamido group, an ethoxy group, and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Acetylbenzamido)-2-ethoxybenzene-1-sulfonyl chloride typically involves multiple steps:
Formation of 4-Acetylbenzamido Intermediate: This step involves the reaction of 4-aminobenzamide with acetic anhydride to form 4-acetylbenzamido.
Ethoxylation: The intermediate is then subjected to ethoxylation using ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethoxy group.
Sulfonylation: Finally, the ethoxylated intermediate is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(4-Acetylbenzamido)-2-ethoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) is used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Sulfonamide Derivatives: Formed from reactions with amines.
Sulfonate Derivatives: Formed from reactions with alcohols.
Sulfonothioate Derivatives: Formed from reactions with thiols.
Sulfonic Acid: Formed from hydrolysis.
Scientific Research Applications
5-(4-Acetylbenzamido)-2-ethoxybenzene-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(4-Acetylbenzamido)-2-ethoxybenzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of sulfonamide and sulfonate derivatives. These reactions are often used to modify biomolecules, thereby altering their properties and functions.
Comparison with Similar Compounds
Similar Compounds
4-Acetylbenzamido-2-ethoxybenzenesulfonic Acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
5-(4-Acetylbenzamido)-2-methoxybenzene-1-sulfonyl Chloride: Similar structure but with a methoxy group instead of an ethoxy group.
5-(4-Acetylbenzamido)-2-ethoxybenzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness
5-(4-Acetylbenzamido)-2-ethoxybenzene-1-sulfonyl chloride is unique due to its combination of functional groups, which confer specific reactivity and properties. The presence of the sulfonyl chloride group makes it a versatile reagent for introducing sulfonyl groups into various molecules, while the acetylbenzamido and ethoxy groups provide additional sites for chemical modification and interaction.
This compound’s unique structure and reactivity make it valuable in both research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-[(4-acetylbenzoyl)amino]-2-ethoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5S/c1-3-24-15-9-8-14(10-16(15)25(18,22)23)19-17(21)13-6-4-12(5-7-13)11(2)20/h4-10H,3H2,1-2H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXOPBXMLRWOQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373318 | |
Record name | 5-(4-Acetylbenzamido)-2-ethoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680618-04-6 | |
Record name | 5-[(4-Acetylbenzoyl)amino]-2-ethoxybenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=680618-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Acetylbenzamido)-2-ethoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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